molecular formula C20H20N2O4S2 B2358316 N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115933-68-0

N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2358316
CAS No.: 1115933-68-0
M. Wt: 416.51
InChI Key: YMCWEEAWDLHGJJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide: is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields such as corrosion inhibitors, pharmaceuticals, and dyes. This particular compound is characterized by its unique structure, which includes methoxybenzyl and methylbenzyl groups attached to a benzotriazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps:

    Formation of Benzotriazole Core: The initial step involves the formation of the benzotriazole core through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzotriazole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of Methoxybenzyl and Methylbenzyl Groups: The final step involves the alkylation of the benzotriazole core with 3-methoxybenzyl chloride and 2-methylbenzyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and methylbenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The benzotriazole core can participate in nucleophilic substitution reactions, where the hydrogen atoms on the benzotriazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and potassium cyanide (KCN) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a corrosion inhibitor in metal protection and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, blocking their activity. This is particularly relevant in the inhibition of proteases and kinases.

    Metal Complexation: The benzotriazole core can chelate metal ions, forming stable complexes that exhibit catalytic or inhibitory properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxybenzyl)-1H-1,2,3-benzotriazole-5-carboxamide
  • N-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide
  • N-(3-methoxybenzyl)-1H-1,2,3-benzotriazole-4-carboxamide

Uniqueness

  • Structural Complexity : The presence of both methoxybenzyl and methylbenzyl groups in N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide adds to its structural complexity and potential for diverse chemical reactivity.
  • Enhanced Activity : The combination of these groups may enhance the compound’s activity in enzyme inhibition and metal complexation compared to similar compounds with only one of these groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-14-4-10-17(11-5-14)28(24,25)22(2)18-12-13-27-19(18)20(23)21-15-6-8-16(26-3)9-7-15/h4-13H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCWEEAWDLHGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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